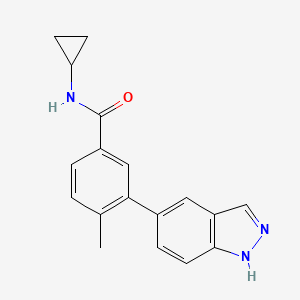

N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide

Beschreibung

Eigenschaften

CAS-Nummer |

651780-47-1 |

|---|---|

Molekularformel |

C18H17N3O |

Molekulargewicht |

291.3 g/mol |

IUPAC-Name |

N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide |

InChI |

InChI=1S/C18H17N3O/c1-11-2-3-13(18(22)20-15-5-6-15)9-16(11)12-4-7-17-14(8-12)10-19-21-17/h2-4,7-10,15H,5-6H2,1H3,(H,19,21)(H,20,22) |

InChI-Schlüssel |

HZKJOEBOIMSMJP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=C(C=C3)NN=C4 |

Herkunft des Produkts |

United States |

Biologische Aktivität

N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide, with the molecular formula C18H17N3O and a molecular weight of 291.3 g/mol, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 651780-47-1 |

| Molecular Formula | C18H17N3O |

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | This compound |

| Purity | Typically ≥ 95% |

This compound acts primarily as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including cell signaling, growth, and metabolism. Inhibition of specific kinases can lead to the suppression of tumor growth and other pathological conditions.

Target Kinases

Research indicates that this compound exhibits significant inhibitory activity against several kinases, particularly those involved in cancer pathways. For instance, studies have shown that it inhibits TAK1 (TGF-beta activated kinase 1), which plays a crucial role in inflammatory responses and cancer progression .

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H929 (multiple myeloma) | 0.087 | TAK1 inhibition |

| MPC-11 (murine plasmacytoma) | 0.155 | TAK1 inhibition |

| A549 (lung carcinoma) | 0.050 | Apoptosis induction through kinase inhibition |

These results indicate that the compound is particularly potent against multiple myeloma cells, with IC50 values significantly lower than those observed for established TAK1 inhibitors like Takinib .

Case Study 1: Efficacy in Multiple Myeloma

A study evaluated the anti-proliferative effects of this compound on H929 cell lines. The compound exhibited a GI50 value of 0.024 µM, indicating strong potential for therapeutic use in treating multiple myeloma. The study highlighted that this compound could effectively inhibit cell proliferation by inducing apoptosis through kinase pathway modulation .

Case Study 2: Comparative Analysis with Other Kinase Inhibitors

Another investigation compared the activity of this compound with other known kinase inhibitors against MPC-11 cells. The results showed that while other compounds had varying degrees of efficacy, this compound consistently demonstrated superior potency at lower concentrations .

Wissenschaftliche Forschungsanwendungen

p38 Kinase Inhibition

One of the primary applications of N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide is as an inhibitor of p38 mitogen-activated protein kinase (MAPK). This kinase plays a crucial role in cellular responses to stress and inflammation, making it a target for treating various inflammatory diseases and cancers.

Case Study: Rheumatoid Arthritis

Research has demonstrated that compounds similar to this compound can effectively inhibit p38 kinase activity, leading to reduced inflammation in rheumatoid arthritis models. The inhibition of p38 MAPK signaling pathways has been linked to decreased production of pro-inflammatory cytokines, suggesting therapeutic potential for chronic inflammatory conditions .

Anticancer Activity

The compound's structural attributes allow it to interact with various biological targets associated with tumor growth and metastasis. Studies indicate that indazole derivatives exhibit significant anticancer properties, particularly against solid tumors.

Analgesic and Anti-inflammatory Properties

Indazole derivatives have been reported to possess analgesic and anti-inflammatory properties, making this compound a candidate for pain management therapies. The compound's ability to modulate inflammatory pathways could provide relief in conditions characterized by chronic pain and inflammation .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| p38 Kinase Inhibition | Treatment of rheumatoid arthritis | Reduces pro-inflammatory cytokine production |

| Anticancer Activity | Targeting solid tumors | Inhibits carbonic anhydrases IX and XII |

| Analgesic Properties | Pain management | Modulates inflammatory pathways |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The hexyl linker in 109 and 136 enables HDAC binding, but bulkier substituents (e.g., cyclopropyl in the target compound) may alter isoform specificity or cellular permeability .

- Fluorination in 136 reduces potency but improves HDAC3 selectivity, suggesting that electronic effects of substituents critically influence activity.

Kinase-Targeting 4-Methylbenzamide Derivatives

Compounds with trifluoromethylphenyl or imidazolyl extensions exhibit kinase inhibition profiles:

Key Observations :

- The indazole group in the target compound may mimic ATP-binding interactions in kinases, similar to purine-based inhibitors in 7–16 .

- Trifluoromethyl groups enhance lipophilicity and kinase binding affinity, whereas the cyclopropyl group in the target compound could reduce off-target effects .

Mechanistic and Structural Insights

- HDAC Inhibition : The benzamide moiety chelates zinc in HDAC active sites. The cyclopropyl group in the target compound may sterically hinder binding to HDAC3, favoring HDAC1 selectivity, as seen in compound 3 (HDAC1 Ki = 8 nM vs. HDAC3 Ki = 420 nM) .

- Kinase Inhibition : Indazole derivatives often bind to the hinge region of kinases via hydrogen bonding. The absence of a flexible linker (cf. 7–16 ) in the target compound may restrict conformational adaptability but improve metabolic stability .

Q & A

Q. How can I optimize the synthesis of N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For indazole-containing compounds, coupling reactions (e.g., amide bond formation) often use carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres. Solvent selection (e.g., DMF or THF) and temperature control (e.g., 0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) can enhance purity. Monitoring by TLC or HPLC ensures reaction progress .

Q. What NMR spectral features are key to confirming the structure of this compound?

Methodological Answer: Key NMR signals include:

- Cyclopropyl protons as a multiplet at δ 0.6–1.2 ppm.

- Indazole aromatic protons: H-4 (δ ~7.8 ppm, singlet) and H-7 (δ ~7.4 ppm, doublet, ).

- Methyl group on benzamide (δ ~2.4 ppm, singlet). NMR should show the cyclopropyl carbons (δ 6–12 ppm) and the carbonyl carbon (δ ~168 ppm). Compare with published data for analogous indazole derivatives to validate assignments .

Q. How can I assess the solubility of this compound for in vitro bioactivity assays?

Methodological Answer: Use a tiered approach:

- Preliminary screening : Test solubility in DMSO (common stock solvent) at 10–50 mM.

- Buffer compatibility : Dilute stock into PBS or cell culture media (final DMSO ≤1%) and monitor for precipitation via dynamic light scattering (DLS) or turbidity measurements.

- Quantitative analysis : Use HPLC-UV to measure concentration in supernatant after centrifugation (13,000 rpm, 10 min) .

Advanced Research Questions

Q. What challenges arise in determining the X-ray crystal structure of this compound, and how can they be addressed?

Methodological Answer: Challenges include:

- Crystal quality : Slow evaporation (e.g., dichloromethane/methanol) or vapor diffusion methods improve crystal growth.

- Disorder in cyclopropyl groups : Use low-temperature data collection (100 K) and refinement tools like SHELXL to model disorder with split positions .

- Data resolution : Collect high-resolution data (≤1.0 Å) to resolve hydrogen bonding between the indazole NH and benzamide carbonyl, critical for confirming tautomeric forms .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound against kinase targets?

Methodological Answer:

- Analog synthesis : Modify the cyclopropyl group (e.g., replace with other aliphatic rings) or benzamide substituents (e.g., electron-withdrawing groups).

- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Computational docking : Use AutoDock Vina to predict binding modes, focusing on interactions between the indazole core and kinase hinge regions. Cross-validate with mutagenesis studies (e.g., Ala-scanning) .

Q. How should conflicting bioactivity data between enzymatic assays and cell-based models be resolved?

Methodological Answer: Discrepancies may arise from:

- Membrane permeability : Measure logP (HPLC) or use PAMPA assays to assess passive diffusion.

- Off-target effects : Perform RNA-seq or proteomic profiling of treated cells to identify non-kinase targets.

- Metabolic stability : Incubate the compound with liver microsomes (human/rodent) and quantify degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.